7-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
7-methoxy-N-[2-(2-pyrazol-1-ylethoxy)ethyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-22-14-5-2-4-13-12-15(24-16(13)14)17(21)18-7-10-23-11-9-20-8-3-6-19-20/h2-6,8,12H,7,9-11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMSRMRHSZXTFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCCOCCN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Alkynylphenol Derivatives
A palladium-catalyzed cyclocarbonylation strategy, as described in patent CN114751883B, enables efficient benzofuran formation. Using 2-alkynylphenol derivatives and nitroaromatics in the presence of Pd(OAc)₂, PPh₃, and Mo(CO)₆, the benzofuran core is assembled at 90°C over 24 hours. For the 7-methoxy variant, the starting material 2-iodophenol must be substituted with a methoxy group at the para position relative to the iodine.
Key Reaction Conditions
Ester Hydrolysis to Carboxylic Acid
The ethyl ester intermediate (e.g., 7-methoxy-benzofuran-2-carboxylic acid ethyl ester) is hydrolyzed under basic conditions. As demonstrated in the synthesis of analogous compounds, refluxing with NaOH in ethanol/water (1:1) for 4 hours provides the carboxylic acid in >90% yield.
Preparation of 2-[2-(1H-Pyrazol-1-yl)ethoxy]ethylamine
Nucleophilic Substitution of Ethylene Glycol Derivatives
The side chain is synthesized via a two-step alkylation:
Conversion to Primary Amine
The hydroxyl group is converted to an amine via a Gabriel synthesis:
- Mitsunobu Reaction : 2-[2-(1H-pyrazol-1-yl)ethoxy]ethanol reacts with phthalimide under DEAD/PPh₃ conditions.
- Deprotection : Hydrazinolysis in ethanol removes the phthalimide group, yielding the primary amine.
Amide Bond Formation
Activation of Carboxylic Acid
The carboxylic acid is activated as an acid chloride using SOCl₂ or oxalyl chloride. Alternatively, coupling reagents such as HATU or EDCI/HOBt facilitate direct amidation.
Coupling with Side-Chain Amine
The activated acid reacts with 2-[2-(1H-pyrazol-1-yl)ethoxy]ethylamine in dichloromethane (DCM) or DMF. Triethylamine (TEA) is employed as a base to scavenge HCl.
Optimized Conditions
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
HPLC analysis (C18 column, MeOH/H₂O 70:30) confirms >98% purity with a retention time of 12.4 minutes.
Comparative Methodological Evaluation
Chemical Reactions Analysis
Types of Reactions
7-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
7-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1-benzofuran-2-carboxamide serves as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and reduction, allows chemists to explore new derivatives and compounds.
Biology
This compound has been investigated for its potential biological activities, particularly:
- Antimicrobial Activity: Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. For example, compounds similar to this one have shown significant antifungal activity against pathogens like Alternaria porri and Rhizoctonia solani.
- Anticancer Properties: The structural characteristics suggest potential inhibitory effects on cancer cell growth. Similar compounds have demonstrated significant cytotoxicity against various cancer cell lines.
Medicine
Due to its unique structural features, 7-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1-benzofuran-2-carboxamide is explored as a potential therapeutic agent. Its pharmacological properties may lead to the development of new treatments for diseases such as cancer and infections.
Industry
The compound is also utilized in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and solubility make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 7-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid structure, combining a benzofuran scaffold with a pyrazole-containing side chain. Below is a comparative analysis with structurally related analogs synthesized in recent studies (Table 1).
Key Observations:
Structural Complexity: Unlike simpler benzofuran carboxamides (e.g., Compound 22), the target compound incorporates a pyrazole-ethoxy-ethyl side chain, which may enhance hydrogen-bonding interactions with target proteins. Pyrazole moieties are known for their role in kinase inhibition due to their ability to act as hinge-binding motifs .
Synthetic Accessibility : The synthesis of the target compound likely involves coupling of the pyrazole-ethoxy-ethyl amine to the benzofuran-2-carboxylic acid using EDCI/HOBt, analogous to methods for Compound 22 . In contrast, hybrid structures like Compound 23/24 require multi-step protection/deprotection (e.g., MEM groups) and low-temperature lithiation, increasing synthetic complexity.
Research Findings and Functional Implications
- Kinase Inhibition: Benzofuran-pyrazole hybrids (e.g., Compound 23/24) have shown nanomolar IC₅₀ values against kinases like CDK2 and EGFR due to dual binding via the benzofuran core and pyrazole side chain .
- Metabolic Stability: Methoxy groups (e.g., 7-OCH₃ in the target compound) often reduce oxidative metabolism, enhancing half-life compared to non-substituted analogs .
Biological Activity
7-Methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1-benzofuran-2-carboxamide is a complex organic compound that incorporates a benzofuran core, a pyrazole ring, and a carboxamide group. This structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound has been investigated for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.
Chemical Structure and Properties
The molecular formula of 7-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1-benzofuran-2-carboxamide is C17H19N3O4. It features key functional groups that contribute to its biological activity:
| Component | Description |
|---|---|
| Benzofuran Core | Provides a stable aromatic system |
| Pyrazole Ring | Known for diverse biological activities |
| Carboxamide Group | Enhances solubility and bioavailability |
Antimicrobial Activity
Research indicates that derivatives of pyrazole, including compounds similar to 7-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1-benzofuran-2-carboxamide, exhibit notable antimicrobial properties. For instance, studies have shown that certain pyrazole carboxamides possess significant antifungal activity against various phytopathogenic fungi such as Alternaria porri and Rhizoctonia solani . The specific activity of this compound against bacterial strains remains to be fully elucidated but is anticipated based on structural similarities with known active compounds.
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively documented. Studies have demonstrated that these compounds can inhibit critical cancer-related pathways. For example, pyrazole derivatives have shown effective inhibition against BRAF(V600E), EGFR, and Aurora-A kinase, which are vital targets in cancer therapy . The specific compound under consideration may exhibit similar inhibitory effects due to its structural components.
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-established. Research indicates that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation . The exact mechanisms through which 7-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1-benzofuran-2-carboxamide exerts its anti-inflammatory effects require further investigation.
Study 1: Antifungal Activity
A study involving synthesized pyrazole carboxamides demonstrated significant antifungal activity with an EC50 value of 0.37 μg/mL against Rhizoctonia solani, suggesting the potential applicability of similar compounds in agricultural settings .
Study 2: Synergistic Effects with Chemotherapy
Another research highlighted the synergistic effects of combining certain pyrazoles with doxorubicin in breast cancer cell lines (MCF-7 and MDA-MB-231). The combination showed enhanced cytotoxicity compared to either agent alone, indicating potential for improved therapeutic strategies in treating breast cancer .
Q & A
Basic: What are the key structural features of this compound, and how do they influence its reactivity?
The compound features a benzofuran core substituted with a 7-methoxy group , a carboxamide linker , and a pyrazole-containing ethoxyethyl side chain . The methoxy group donates electron density to the benzofuran ring, enhancing electrophilic substitution reactivity. The pyrazole moiety introduces hydrogen-bonding capabilities and potential π-π stacking interactions, critical for binding to biological targets. The ethoxyethyl chain increases solubility and flexibility, aiding membrane permeability .
Basic: What synthetic strategies are commonly employed for preparing this compound?
Synthesis typically involves:
- Step 1: Preparation of the benzofuran-2-carboxylic acid intermediate.
- Step 2: Functionalization with a 7-methoxy group via alkylation or demethylation-protection strategies.
- Step 3: Coupling the modified benzofuran core with a pre-synthesized 2-[2-(1H-pyrazol-1-yl)ethoxy]ethylamine intermediate using coupling reagents like EDC/HOBt or DMT/NMM under microwave-assisted conditions for improved efficiency.
- Purification: Column chromatography (silica gel, PE/EA gradients) and recrystallization yield high-purity product .
Advanced: How can reaction conditions be optimized to improve synthetic yields?
- Microwave-assisted synthesis reduces reaction time (e.g., from 24 hours to 1–2 hours) while maintaining yields >85% .
- Coupling reagent selection: EDC/DMAP outperforms DCC in minimizing racemization during amide bond formation.
- Temperature control: Maintaining 50–60°C during coupling prevents side reactions (e.g., pyrazole ring oxidation) .
Basic: What biological activities are reported for structurally related benzofuran-2-carboxamides?
- Neuroprotective effects: 7-Methoxy analogs exhibit antioxidant activity by scavenging ROS in neuronal cells .
- Enzyme inhibition: Pyrazole-containing derivatives show inhibitory activity against kinases and dehydrogenases (e.g., IC₅₀ = 0.2–5 µM in dihydroorotate dehydrogenase assays) .
Advanced: What computational methods predict this compound's 3D conformation and target interactions?
- Molecular Dynamics (MD): Simulates flexibility of the ethoxyethyl chain in solvated environments.
- Docking studies: AutoDock Vina or Schrödinger Suite identifies binding poses in enzyme active sites (e.g., hydrogen bonds between pyrazole N-H and catalytic residues).
- DFT calculations: Assess electronic effects of the methoxy group on benzofuran aromaticity .
Advanced: How can analytical techniques resolve structural ambiguities or quantify impurities?
- ¹H/¹³C NMR: Assign methoxy (δ 3.8–4.0 ppm) and pyrazole protons (δ 7.2–8.1 ppm).
- HPLC-MS: Detects desethyl impurities (e.g., via C18 columns, 0.1% TFA/ACN gradient) with LOD <0.1% .
- X-ray crystallography: Confirms stereochemistry of the carboxamide linker .
Basic: What coupling reagents are optimal for amide bond formation in this synthesis?
- EDC/HOBt: Preferred for sterically hindered amines (yields >90%).
- DMT/NMM/TsO⁻: Reduces racemization in polar aprotic solvents (e.g., DMF).
- Avoid DCC due to side reactions with pyrazole nitrogens .
Advanced: How can side reactions during pyrazole functionalization be mitigated?
- Protecting groups: Use Boc for pyrazole N-H protection during benzofuran coupling.
- Low-temperature reactions: Conduct substitutions at 0–5°C to prevent ring-opening.
- Selective oxidants: TBHP (tert-butyl hydroperoxide) selectively oxidizes pyrazole C-H bonds without affecting methoxy groups .
Basic: How does the 7-methoxy group influence solubility and electronic properties?
- Solubility: Increases logP by ~0.5 units compared to non-methoxy analogs, enhancing lipid membrane permeability.
- Electron density: The methoxy group donates electrons via resonance, stabilizing the benzofuran ring’s HOMO and reducing oxidation potential .
Advanced: What in vitro assays evaluate this compound's biological interactions?
- Enzyme inhibition: Fluorescence-based assays (e.g., NADH depletion in dehydrogenase targets).
- Cellular uptake: LC-MS quantification in HeLa or HEK293 cells after 24-hour exposure.
- Cytotoxicity: MTT assays (IC₅₀ values correlated with structural analogs) .
Basic: What purification techniques isolate high-purity compound?
- Column chromatography: Use silica gel with PE/EA (3:1 → 1:1) for optimal separation.
- Recrystallization: Ethanol/water (7:3) yields >99% purity crystals.
- Prep-HPLC: For scale-up (≥10 g), use C18 columns with 0.1% formic acid modifiers .
Advanced: How do pyrazole substituent variations impact pharmacological profiles?
- Electron-withdrawing groups (e.g., -NO₂): Reduce metabolic stability but enhance kinase binding (Kd < 50 nM).
- Bulky substituents (e.g., -CF₃): Improve selectivity for ATP-binding pockets (e.g., 10-fold vs. off-targets).
- Hydrophilic groups (e.g., -OH): Compromise permeability (Papp < 1 × 10⁻⁶ cm/s in Caco-2 assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
